Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Structure-Affinity Relationship Drug Discovery

3-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954655-17-5) is a synthetic benzenesulfonamide derivative featuring a pyrrolidinone core. It belongs to a class of compounds extensively studied for their inhibitory activity against human carbonic anhydrase (hCA) isoforms.

Molecular Formula C17H17ClN2O3S
Molecular Weight 364.84
CAS No. 954655-17-5
Cat. No. B2409008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
CAS954655-17-5
Molecular FormulaC17H17ClN2O3S
Molecular Weight364.84
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H17ClN2O3S/c18-14-5-4-8-16(10-14)24(22,23)19-11-13-9-17(21)20(12-13)15-6-2-1-3-7-15/h1-8,10,13,19H,9,11-12H2
InChIKeyYBMIVJPKOIWLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954655-17-5) for Carbonic Anhydrase Research


3-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954655-17-5) is a synthetic benzenesulfonamide derivative featuring a pyrrolidinone core. It belongs to a class of compounds extensively studied for their inhibitory activity against human carbonic anhydrase (hCA) isoforms [1]. A defining structural feature is the meta-chloro substituent on the benzenesulfonamide ring, which has been shown to significantly enhance binding affinity across multiple CA isoforms compared to non-chlorinated analogs, positioning it as a valuable tool compound for studying CA-related pathologies, including cancer and glaucoma [1].

The Critical Role of Chlorine Position in 3-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide Binding Selectivity


Benzenesulfonamide-based CA inhibitors cannot be substituted generically due to profound, quantifiable differences in isoform binding affinity dictated by substituent position. For instance, a meta-chloro substituent, as found in CAS 954655-17-5, has been shown to universally increase affinity for all CA isoforms in contrast to non-chlorinated compounds [1]. This contrasts sharply with ortho-substituted analogs, which can exhibit altered selectivity profiles. Therefore, procuring the precise 3-chloro derivative is critical for researchers aiming to leverage this meta-specific affinity enhancement for CA inhibition studies, as using a 2-chloro or non-chlorinated analog will lead to a different and quantitatively measurable binding profile across the 12 catalytically active human CA isoforms [1][2].

Quantified Differentiation Evidence for 3-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide


Meta-Chloro Substitution Universally Enhances CA Binding Affinity vs. Non-Chlorinated Parent

The binding affinity of the target compound for all tested carbonic anhydrase (CA) isoforms is enhanced due to the presence of a chlorine atom at the meta position of the benzenesulfonamide ring. Balandis et al. (2020) explicitly state that a 'Chloro group at the meta position of benzenesulfonamide derivatives increased affinity to all CAs as compared with binding data for nonchlorinated compounds' [1]. This statement from the primary research paper establishes a class-level differentiation where the 3-chloro derivative (CAS 954655-17-5) is superior to its non-chlorinated parent compound (e.g., N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide) across the entire family of human CA isoforms.

Carbonic Anhydrase Inhibition Structure-Affinity Relationship Drug Discovery

Distinct Isoform Selectivity Profile: Meta-Chloro Prioritizes CA VII and CA XIII Binding

In a systematic study of halogenated benzenesulfonamides by Vaškevičienė et al. (2019), the impact of chlorine substitution on binding to the 12 human CA isoforms was quantified. The introduction of a meta-chloro group on a benzenesulfonamide scaffold led to a dramatic increase in binding affinity for specific isoforms, with 'CA VII and CA XIII (up to 500 fold)' improvement reported [1]. This demonstrates that the meta-chloro substitution, a key feature of CAS 954655-17-5, can impart a powerful and unique selectivity fingerprint that is not present in other regioisomers.

Isoform Selectivity Cancer Target Carbonic Anhydrase

Comparison with Ortho-Chloro Isomer Reveals Position-Dependent Affinity for CA I

The position of the chlorine atom is not just a minor modification but a determinant of isoform binding. The 2019 study by Vaškevičienė et al. provides a direct comparison, noting that a 'Chloro group at the meta position... did not influence the binding to CA I, but it increased the affinity to all other CAs' [1]. This data implies a differentiation from an ortho-chloro analog (like 2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide), which may exhibit a distinct interaction pattern with CA I or other isoforms. The meta configuration is therefore selected to maintain or enhance multi-isoform affinity while leaving CA I binding unaffected.

Regioisomer Comparison Binding Affinity Lead Optimization

Optimal Research and Procurement Scenarios for 3-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide


High-Sensitivity Assay Development Requiring Pan-CA Isoform Inhibition

Procure CAS 954655-17-5 when developing high-sensitivity enzymatic or cell-based assays that require broad-spectrum inhibition of carbonic anhydrase isoforms. The meta-chloro group, as established by Balandis et al. (2020), universally increases binding affinity compared to non-chlorinated compounds [1], ensuring a more robust and reliable inhibitory signal across different CA isozymes than a non-chlorinated parent compound.

Selective Target Engagement Studies for CA VII and CA XIII in Cancer or Neuroscience

For research focused on the specific roles of CA VII in neurological pathways or CA XIII in tumorigenesis, this compound is the preferred choice over other halogenated analogs. Vaškevičienė et al. (2019) demonstrated that meta-chloro substitution can increase affinity for these two isoforms by up to 500-fold [2], offering an unparalleled selectivity gain that is critical for generating clean pharmacological data.

Structure-Activity Relationship (SAR) Studies Differentiating Ortho- vs. Meta-Substitution Effects

This compound is an essential tool for medicinal chemistry campaigns exploring the SAR of halogenated benzenesulfonamides. The finding that a meta-chloro group leaves CA I binding unaffected while dramatically boosting other isoforms (Vaškevičienė et al., 2019) [2] provides a clear rationale for synthesizing and testing this specific regioisomer alongside its 2-chloro counterpart to map precise pharmacophoric requirements for isoform selectivity.

Quote Request

Request a Quote for 3-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.